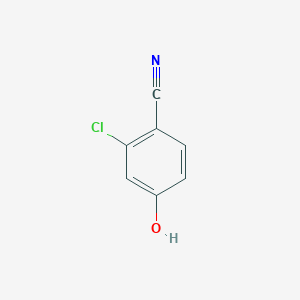
4-苯基-1H-咪唑-2-硫醇
描述
4-Phenyl-1H-imidazole-2-thiol belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The chemical formula of the imidazole molecule is C3H4N2 .
Synthesis Analysis
A practical synthetic route to an important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine, via a three-step sequence involving cyclisation, hydrolysis and methylation, is reported .Molecular Structure Analysis
The molecular formula of 4-Phenyl-1H-imidazole-2-thiol is C9H8N2S . The structure of imidazole 1 with its respective numbering and resonance hybrids can be found in the source .Chemical Reactions Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . An imidazole derivative 4- (4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Physical and Chemical Properties Analysis
The molecular weight of 4-Phenyl-1H-imidazole-2-thiol is 176.24 g/mol . Imidazole 1 has a pKaH of 7.1, acting as a strong base .科学研究应用
抗微生物应用
4-苯基-1H-咪唑-2-硫醇及其衍生物在抗微生物应用中显示出有希望的结果。Gul等人(2017年)合成了一系列与4-苯基-1H-咪唑-2-硫醇相关的化合物,对各种微生物种类表现出显著活性,表明在对抗微生物感染方面具有潜在用途(Gul et al., 2017)。
热化学性质
Emel’yanenko等人(2017年)研究了不同1-(R-苯基)-1H-咪唑的热化学性质,其中包括4-苯基-1H-咪唑-2-硫醇衍生物。他们的研究为需要了解蒸气压和蒸发焓的实际应用提供了宝贵的数据(Emel’yanenko等人,2017年)。
腐蚀抑制
类似4-苯基-1H-咪唑-2-硫醇的化合物已被研究其腐蚀抑制性能。Ammal等人(2018年)表明,与4-苯基-1H-咪唑-2-硫醇密切相关的1,3,4-噁二唑衍生物在酸性环境中有效防止了低碳钢的腐蚀(Ammal et al., 2018)。
抗炎和抗氧化活性
Katikireddy等人(2021年)合成并评估了一系列携带苯并咪唑基团的三唑衍生物,其中包括与4-苯基-1H-咪唑-2-硫醇相关的结构。他们的研究表明这些化合物具有显著的抗氧化和抗炎活性,使其成为治疗应用的潜在候选药物(Katikireddy et al., 2021)。
电致发光和AIE性质
Wang等人(2018年)研究了新型以苯并咪唑为基础的化合物,这些化合物与4-苯基-1H-咪唑-2-硫醇密切相关,用于其电致发光和聚集诱导发光(AIE)性质。他们的发现表明这些材料在有机电子学中具有潜在应用,突显了这些材料的多功能性(Wang et al., 2018)。
合成和结构分析
Balti等人(2016年)对甲氧基取代的4-苯基-4-噻唑啉-2-硫酮的构象和互变异构进行了详细研究,这些化合物在结构上类似于4-苯基-1H-咪唑-2-硫醇。他们的研究为这些化合物的制药应用提供了见解,特别是作为人类吲哚胺二氧化酶抑制剂(Balti et al., 2016)。
在微管聚合抑制中的应用
Romagnoli等人(2016年)合成了一系列基于1-(3',4',5'-三甲氧基苯基)-2-芳基-1H-咪唑的化合物,类似于4-苯基-1H-咪唑-2-硫醇,并将其评估为微管聚合抑制剂。这些化合物对各种癌细胞系表现出高抗增殖活性,表明它们作为抗癌药物候选物的潜力(Romagnoli et al., 2016)。
作用机制
Target of Action
The primary target of 4-Phenyl-1H-imidazole-2-thiol is the Putative cytochrome P450 . This enzyme is involved in a wide range of biochemical reactions, including the metabolism of drugs and other xenobiotics .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been found to disrupt membrane integrity, leading to an increase in intracellular reactive oxygen species (ROS) and leakage of proteins and DNA .
Biochemical Pathways
Given its interaction with cytochrome p450, it’s likely that it influences the metabolism of various substances within the cell . Additionally, the compound’s potential to disrupt membrane integrity suggests it may affect pathways related to cell survival and integrity .
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Based on the actions of similar compounds, it may cause disruption of membrane integrity, leading to increased intracellular ros and leakage of proteins and dna, ultimately causing cell death .
Action Environment
The action, efficacy, and stability of 4-Phenyl-1H-imidazole-2-thiol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially influence the compound’s action through drug-drug interactions .
安全和危害
未来方向
生化分析
Biochemical Properties
4-Phenyl-1H-imidazole-2-thiol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions in metalloproteins and enzymes, thereby influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The thiol group in 4-Phenyl-1H-imidazole-2-thiol can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function.
Cellular Effects
4-Phenyl-1H-imidazole-2-thiol has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, its interaction with cytochrome P450 enzymes can impact the metabolism of signaling molecules, thereby affecting cell signaling . Additionally, 4-Phenyl-1H-imidazole-2-thiol can alter gene expression by interacting with transcription factors and other regulatory proteins. This compound may also affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 4-Phenyl-1H-imidazole-2-thiol involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, 4-Phenyl-1H-imidazole-2-thiol can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. These interactions can result in alterations in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenyl-1H-imidazole-2-thiol can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that 4-Phenyl-1H-imidazole-2-thiol can have sustained effects on cellular function, particularly in in vitro studies. For example, prolonged exposure to this compound can lead to persistent changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 4-Phenyl-1H-imidazole-2-thiol vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 4-Phenyl-1H-imidazole-2-thiol can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is important to carefully control the dosage to avoid potential toxicity in experimental settings.
Metabolic Pathways
4-Phenyl-1H-imidazole-2-thiol is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . This compound can be metabolized by these enzymes, leading to the formation of various metabolites. The thiol group in 4-Phenyl-1H-imidazole-2-thiol can also participate in redox reactions, influencing the redox state of cells and affecting metabolic flux. Additionally, this compound can interact with cofactors such as glutathione, further modulating its metabolic effects.
Transport and Distribution
Within cells and tissues, 4-Phenyl-1H-imidazole-2-thiol is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, transporters such as organic anion transporters can mediate the uptake and efflux of 4-Phenyl-1H-imidazole-2-thiol in cells. These interactions influence the localization and accumulation of the compound within different tissues.
Subcellular Localization
The subcellular localization of 4-Phenyl-1H-imidazole-2-thiol is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . Post-translational modifications, such as the formation of disulfide bonds, can also affect the targeting and activity of 4-Phenyl-1H-imidazole-2-thiol within cells. These localization patterns are crucial for understanding the compound’s biochemical and cellular effects.
属性
IUPAC Name |
4-phenyl-1,3-dihydroimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLPDRTYOTMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218670 | |
| Record name | Imidazole-2-thiol, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6857-34-7 | |
| Record name | 2-Mercapto-4-phenylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6857-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole-2-thiol, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006857347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6857-34-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazole-2-thiol, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Mercapto-4-phenylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZOLE-2-THIOL, 4-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ6FZP2MLL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















